

X-ray Crystal Structure of Chlorotris(triphenylphosphine)copper(I): A Technical Guide

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Compound of Interest

Compound Name: Chlorotris(triphenylphosphine)copper(I)

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This technical guide provides an in-depth analysis of the X-ray crystal structure of chlorotris(triphenylphosphine)copper(I), $[\text{CuCl}(\text{PPh}_3)_3]$, a versatile copper(I) complex widely utilized in organic synthesis and catalysis. The structural details, including crystallographic parameters, bond lengths, and bond angles for the unsolvated complex and its common solvates, are presented. Furthermore, a detailed experimental protocol for its synthesis and crystallization is provided.

Introduction

Chlorotris(triphenylphosphine)copper(I) is a coordination complex featuring a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (PPh_3) ligands. The pseudo-tetrahedral geometry, along with the steric and electronic properties of the bulky phosphine ligands, contributes to the stability of the copper(I) oxidation state while influencing ligand lability.^[1] This balance of stability and reactivity renders $[\text{CuCl}(\text{PPh}_3)_3]$ a valuable reagent and catalyst precursor in a diverse range of chemical transformations.

Crystallographic Data

The crystal structure of $[\text{CuCl}(\text{PPh}_3)_3]$ has been determined for the unsolvated form and several solvates. The inclusion of solvent molecules in the crystal lattice can lead to variations in the crystal system, space group, and unit cell parameters. A summary of the key crystallographic data for the unsolvated complex and its tetrahydrofuran (THF) solvates is presented below.

Table 1: Crystallographic Data for $[\text{CuCl}(\text{PPh}_3)_3]$ and its Solvates

Parameter	Unsolvated $[\text{CuCl}(\text{PPh}_3)_3]$	$[\text{CuCl}(\text{PPh}_3)_3] \cdot \text{C}_4\text{H}_8\text{O}$	$[\text{CuCl}(\text{PPh}_3)_3] \cdot 3\text{C}_4\text{H}_8\text{O}$
Formula	$\text{C}_{54}\text{H}_{45}\text{ClCuP}_3$	$\text{C}_{58}\text{H}_{53}\text{ClCuOP}_3$	$\text{C}_{66}\text{H}_{70}\text{ClCuO}_3\text{P}_3$
Crystal System	Trigonal	Monoclinic	Hexagonal
Space Group	P3	$\text{P}2_1/\text{c}$	$\text{P}6_3$
a (Å)	-	13.314(5)	18.444(7)
b (Å)	-	-	18.444(7)
c (Å)	-	-	9.817(2)
α (°)	90	90	90
β (°)	90	94.85(3)	90
γ (°)	120	90	120
V (Å ³)	-	-	2891.4
Z	-	-	2

Data for the monoclinic THF solvate was reported by Carlson, T. F., et al. (1996) and for the hexagonal THF solvate by Folting, K., et al. (1987).[\[2\]](#)[\[3\]](#)

Table 2: Selected Bond Lengths and Angles for $[\text{CuCl}(\text{PPh}_3)_3]$ and its Solvates

Parameter	Unsolvated [CuCl(PPh ₃) ₃]	[CuCl(PPh ₃) ₃] ·C ₄ H ₈ O (Monoclinic)	[CuCl(PPh ₃) ₃] ·3C ₄ H ₈ O (Hexagonal)
Cu-Cl (Å)	-	2.324(2)	-
Cu-P (Å)	2.351 (avg)	2.341(2) - 2.352(2)	shorter than unsolvated
P-Cu-P (°)	109.12(6) - 110.51(6)	111.93(8) - 118.03(8)	115.0
Cl-Cu-P (°)	-	101.47(8) - 104.23(8)	smaller than unsolvated

The unsolvated form exhibits a pseudo-tetrahedral geometry. The presence of solvent molecules in the crystal lattice of the solvated forms can lead to distortions in the bond angles. For instance, the P-Cu-P angle in the hexagonal THF solvate is larger than in the unsolvated form, while the Cl-Cu-P angle is smaller.[3]

Experimental Protocols

The synthesis of [CuCl(PPh₃)₃] is typically achieved through the direct reaction of a copper(I) halide with triphenylphosphine. An alternative method involves the in-situ reduction of a copper(II) salt in the presence of triphenylphosphine, which acts as both a reducing agent and a ligand.[3]

Synthesis of [CuCl(PPh₃)₃]

This protocol is adapted from a method described for the preparation of triphenylphosphine cuprous salts.

Materials:

- Cuprous chloride (CuCl)
- Triphenylphosphine (PPh₃)
- Acetonitrile (CH₃CN)

Procedure:

- In a flask, prepare a suspension of cuprous chloride in acetonitrile.
- In a separate flask, dissolve triphenylphosphine in acetonitrile, heating gently to facilitate dissolution.
- Slowly add the triphenylphosphine solution to the cuprous chloride suspension with stirring.
- Continue stirring the reaction mixture for several hours at a slightly elevated temperature.
- Cool the mixture to room temperature to allow for the precipitation of the product.
- Collect the solid product by filtration.
- Wash the filter cake with acetonitrile to remove any unreacted starting materials.
- Dry the product under vacuum.

Recrystallization

To obtain high-purity crystals suitable for X-ray diffraction, recrystallization is performed.

Materials:

- Crude $[\text{CuCl}(\text{PPh}_3)_3]$
- Tetrahydrofuran (THF)
- Pentane

Procedure:

- Dissolve the crude $[\text{CuCl}(\text{PPh}_3)_3]$ in a minimal amount of hot THF.
- Filter the hot solution to remove any insoluble impurities.
- Slowly add pentane to the filtrate until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to promote crystallization.

- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold pentane.
- Dry the crystals under vacuum.

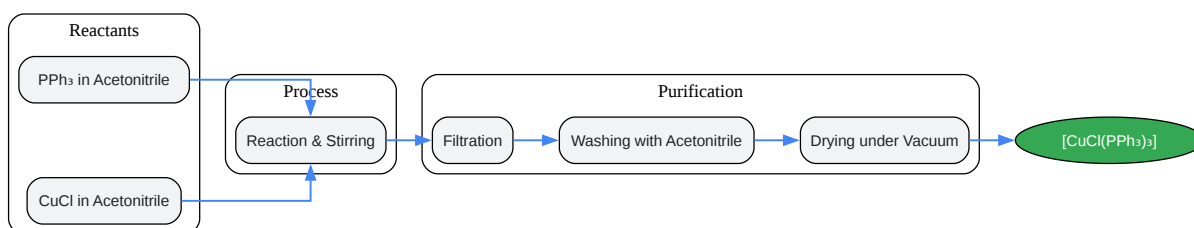
Visualizations

Molecular Structure of $[\text{CuCl}(\text{PPh}_3)_3]$

The molecular structure of $[\text{CuCl}(\text{PPh}_3)_3]$ reveals a central copper atom coordinated to one chlorine atom and the phosphorus atoms of the three triphenylphosphine ligands in a distorted tetrahedral geometry.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of $[\text{CuCl}(\text{PPh}_3)_3]$.



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Caption: Logical workflow for the synthesis of $[\text{CuCl}(\text{PPh}_3)_3]$.

This guide provides essential structural and synthetic information on $[\text{CuCl}(\text{PPh}_3)_3]$, which is crucial for its application in research and development. The presented data and protocols offer a solid foundation for scientists working with this important copper complex.

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References

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